Cas no 940-05-6 (2-bromo-1-(bromomethyl)-4-nitro-benzene)

2-브로모-1-(브로모메틸)-4-니트로벤젠은 브롬화 및 니트로기로 치환된 방향족 화합물로, 유기 합성에서 중요한 중간체 역할을 합니다. 이 화합물은 높은 반응성을 가지며, 특히 친전자성 치환 반응 및 고분자 합성에 유용하게 적용됩니다. 분자 내 두 개의 브롬 원자는 추가적인 화학적 변형이 가능한 활성 부위를 제공하여, 다양한 유도체 합성이 용이합니다. 또한, 니트로기는 전자 결핍성 분자로의 변환을 촉진하여 의약품 및 농약 개발에 활용될 수 있습니다. 안정적인 결정 구조와 높은 순도로 공급되며, 연구 및 산업용으로 적합합니다.
2-bromo-1-(bromomethyl)-4-nitro-benzene structure
940-05-6 structure
Product Name:2-bromo-1-(bromomethyl)-4-nitro-benzene
CAS 번호:940-05-6
MF:C7H5Br2NO2
메가와트:294.928100347519
MDL:MFCD11100213
CID:797314
PubChem ID:14644718
Update Time:2025-06-06

2-bromo-1-(bromomethyl)-4-nitro-benzene 화학적 및 물리적 성질

이름 및 식별자

    • 2-Bromo-1-(bromomethyl)-4-nitrobenzene
    • Benzene,2-bromo-1-(bromomethyl)-4-nitro-
    • 2-Brom-4-nitro-benzylbromid
    • 2-bromo-4-nitrobenzyl bromide
    • 2-bromo-5-nitrobenzyl bromide
    • bromobromomethylnitrobenzene
    • Benzene, 2-bromo-1-(bromomethyl)-4-nitro-
    • NE43268
    • ST2416506
    • W9650
    • 2-Bromo-1-(bromomethyl)-4-nitrobenzene (ACI)
    • Toluene, α,2-dibromo-4-nitro- (7CI, 8CI)
    • 2-bromo-1-(bromomethyl)-4-nitro-benzene
    • MFCD11100213
    • J-508159
    • SCHEMBL3379806
    • CS-0029512
    • 940-05-6
    • EN300-45231
    • AKOS005072360
    • DTXSID30562545
    • SY045858
    • EC-0717
    • MDL: MFCD11100213
    • 인치: 1S/C7H5Br2NO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
    • InChIKey: IHNSPLNYBYYNKQ-UHFFFAOYSA-N
    • 미소: [O-][N+](C1C=C(Br)C(CBr)=CC=1)=O

계산된 속성

  • 정밀분자량: 292.86900
  • 동위원소 질량: 292.86870g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 171
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 45.8
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3

실험적 성질

  • 밀도: 2.006
  • 융해점: 73-74°
  • 비등점: 348℃ at 760 mmHg
  • 플래시 포인트: 164.3°C
  • 굴절률: 1.642
  • PSA: 45.82000
  • LogP: 3.77540

2-bromo-1-(bromomethyl)-4-nitro-benzene 보안 정보

  • 위험 등급:IRRITANT

2-bromo-1-(bromomethyl)-4-nitro-benzene 세관 데이터

  • 세관 번호:2904909090
  • 세관 데이터:

    ?? ?? ??:

    2904909090

    개요:

    2904909090 기타 탄화수소의 황화작용\질화작용\질화파생물(할로겐화 여부와 상관없음).부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 29049090909090909090 탄화수소의 유황화, 질화 또는 아질화 파생물, 할로겐화 부가가치세 여부와 상관없이: 17.0% 세금 환급률: 9.0% 규제 조건: 없음??? ??:5.5% General tariff:30.0%

2-bromo-1-(bromomethyl)-4-nitro-benzene 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
213016-250mg
2-Bromo-1-(bromomethyl)-4-nitrobenzene
940-05-6 95%
250mg
£70.00 2022-03-01
Fluorochem
213016-1g
2-Bromo-1-(bromomethyl)-4-nitrobenzene
940-05-6 95%
1g
£172.00 2022-03-01
Fluorochem
213016-5g
2-Bromo-1-(bromomethyl)-4-nitrobenzene
940-05-6 95%
5g
£521.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HN365-100mg
2-bromo-1-(bromomethyl)-4-nitro-benzene
940-05-6 97%
100mg
367CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HN365-1g
2-bromo-1-(bromomethyl)-4-nitro-benzene
940-05-6 97%
1g
1088.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HN365-250mg
2-bromo-1-(bromomethyl)-4-nitro-benzene
940-05-6 97%
250mg
788CNY 2021-05-08
TRC
B031340-50mg
2-Bromo-1-(bromomethyl)-4-nitrobenzene
940-05-6
50mg
$ 105.00 2022-06-07
TRC
B031340-100mg
2-Bromo-1-(bromomethyl)-4-nitrobenzene
940-05-6
100mg
$ 165.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B842093-250mg
2-Bromo-1-(bromomethyl)-4-nitrobenzene
940-05-6 97%
250mg
¥549.90 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B842093-50mg
2-Bromo-1-(bromomethyl)-4-nitrobenzene
940-05-6 97%
50mg
¥169.20 2022-09-02

2-bromo-1-(bromomethyl)-4-nitro-benzene 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  7 h, 80 °C → reflux
참조
Versatile Synthesis of Isoquinolines and Isochromenes by Pd-Catalyzed Oxidative Carbonylation of (2-Alkynyl)benzylidene-amine Derivatives
Gabriele, Bartolo; Veltri, Lucia; Maltese, Vito; Spina, Rosella; Mancuso, Raffaella; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5626-5635

합성 방법 2

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  overnight, 80 °C → reflux
참조
Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease
Kaiser, Thomas M. ; Dentmon, Zackery W. ; Dalloul, Christopher E.; Sharma, Savita K.; Liotta, Dennis C., ACS Medicinal Chemistry Letters, 2020, 11(4), 491-496

합성 방법 3

반응 조건
1.1 Reagents: Benzil Solvents: Carbon tetrachloride
참조
Synthesis of bromonitrobenzyl bromides
Gogolimska, Barbara; Gruda, Ilona, Acta Poloniae Pharmaceutica, 1963, 20(4), 345-6

합성 방법 4

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  16 h, 78 °C
참조
Preparation of 2-aminopyrimidine derivatives as kinase inhibitors and its application
, China, , ,

합성 방법 5

반응 조건
참조
Preparation of aromatic sulfone, sulfonamide, and sulfonate compounds as aldosterone receptor (mineralocorticoid receptor) (MR) modulators
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
참조
Inactivation of acetylcholinesterase with a bretylium tosylate photoaffinity probe
Branchini, Bruce R.; Lajiness, Evelyn J., Biochimica et Biophysica Acta, 1986, 884(1), 135-41

합성 방법 7

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: 1,2-Dichloroethane ;  24 h, 65 °C
참조
Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1
Lee, Yujeong ; Onishi, Yoshiyuki; McPherson, Lisa; Kietrys, Anna M.; Hebenbrock, Marian; et al, ACS Chemical Biology, 2022, 17(8), 2074-2087

합성 방법 8

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  overnight, rt → 80 °C
참조
Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  20 °C; 12 h, 70 °C
참조
Protein kinase AKT3 modulators and methods of use thereof for preventing and treating various diseases
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  5 - 6 h, reflux
참조
Pd(II)-Catalyzed Non-Directed Benzylic C(sp3)-H Activation: Cascade C(sp3)-S Bond Cleavage to Access Benzaldehydes from Benzylphenyl Sulfides and Sulfoxides
Joshi, Asha; Iqbal, Zafar; Kandwal, Pankaj; De, Saroj Ranjan, Asian Journal of Organic Chemistry, 2022, 11(12),

합성 방법 11

반응 조건
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  16 h, reflux; reflux → rt
참조
Preparation of benzoxazepines, benzodiazepines, and benzazepines derivatives as agents for treating disorders involving modulation of ryanodine receptors
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
참조
Preparation and formulation of alkylsulfonylbiphenyl and aminosulfonylbiphenyl derivatives as selective COX-2 inhibitors
, World Intellectual Property Organization, , ,

2-bromo-1-(bromomethyl)-4-nitro-benzene Raw materials

2-bromo-1-(bromomethyl)-4-nitro-benzene Preparation Products

2-bromo-1-(bromomethyl)-4-nitro-benzene 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:940-05-6)2-bromo-1-(bromomethyl)-4-nitro-benzene
주문 번호:A859594
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:19
가격 ($):287.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:940-05-6)2-bromo-1-(bromomethyl)-4-nitro-benzene
A859594
순결:99%
재다:5g
가격 ($):287.0
Email